molecular formula C21H40N8O6 B8082423 TUFTSIN

TUFTSIN

Cat. No.: B8082423
M. Wt: 500.6 g/mol
InChI Key: IESDGNYHXIOKRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TUFTSIN is a tetrapeptide produced in the spleen by enzymatic cleavage of a leukophilic gamma-globulin. This compound stimulates the phagocytic activity of blood polymorphonuclear leukocytes, particularly neutrophils. It is located in the Fd fragment of the gamma-globulin molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TUFTSIN involves the coupling of amino acids in a specific sequence. The process typically starts with the protection of functional groups to prevent unwanted reactions. The amino acids threonine, lysine, proline, and ornithine are sequentially coupled using peptide bond formation reactions, often facilitated by coupling reagents like carbodiimides or uronium salts.

Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. SPPS allows for the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin.

Chemical Reactions Analysis

Types of Reactions: TUFTSIN can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group of threonine can be oxidized to form a ketone.

    Reduction: The peptide bonds can be reduced under specific conditions.

    Substitution: Amino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group in threonine can yield a ketone derivative.

Scientific Research Applications

TUFTSIN has several scientific research applications:

    Chemistry: Used as a model compound in peptide synthesis studies.

    Biology: Investigated for its role in immune response modulation by stimulating phagocytic activity.

    Medicine: Potential therapeutic applications in enhancing immune function.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

TUFTSIN exerts its effects by stimulating the phagocytic activity of blood polymorphonuclear leukocytes, particularly neutrophils. This stimulation enhances the immune response by promoting the engulfment and destruction of pathogens. The peptide interacts with specific receptors on the surface of leukocytes, triggering intracellular signaling pathways that lead to increased phagocytic activity.

Comparison with Similar Compounds

    Tuftsin: Another tetrapeptide with similar immune-stimulating properties.

    Thymosin: A peptide involved in the regulation of the immune system.

    Glutathione: A tripeptide with antioxidant properties and roles in immune function.

Uniqueness: this compound is unique due to its specific sequence and the presence of the diaminomethylidene group, which contributes to its distinct biological activity.

Properties

IUPAC Name

2-[[1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40N8O6/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESDGNYHXIOKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40N8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00869553
Record name Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TUFTSIN
Reactant of Route 2
TUFTSIN
Reactant of Route 3
TUFTSIN
Reactant of Route 4
TUFTSIN
Reactant of Route 5
TUFTSIN
Reactant of Route 6
TUFTSIN

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.